- Enantioselective Total Synthesis of (-)-Himalensine A via a Palladium and 4-Hydroxyproline Co-catalyzed Desymmetrization of Vinyl-bromide-tethered Cyclohexanones, Journal of the American Chemical Society, 2023, 145(9), 5422-5430
Cas no 97096-16-7 (1,4-Dioxaspiro[4.5]decan-8-amine)
1,4-ジオキサスピロ[4.5]デカン-8-アミンは、スピロ環構造とアミン官能基を有する有機化合物です。その特徴的な分子構造により、高い安定性と反応性を兼ね備えており、医薬品中間体や機能性材料の合成において有用なビルディングブロックとして活用されます。特に、スピロ骨格がもたらす立体障害により選択的反応が可能で、複雑な分子構築に適しています。また、エーテル酸素原子の存在により極性が調整可能で、溶解性の制御にも貢献します。有機合成化学や創薬研究分野での応用が期待される化合物です。
97096-16-7 structure
Product Name:1,4-Dioxaspiro[4.5]decan-8-amine
CAS番号:97096-16-7
MF:C8H15NO2
メガワット:157.210202455521
MDL:MFCD04114556
CID:800788
PubChem ID:14634315
Update Time:2025-10-22
1,4-Dioxaspiro[4.5]decan-8-amine 化学的及び物理的性質
名前と識別子
-
- 1,4-Dioxaspiro[4.5]decan-8-amine
- 1,4-DIOXA-SPIRO[4·5]DEC-8-YLAMINE,
- 1,4-amino cyclohexanone ethylene ketal
- 1,4-Dioxaspiro[4.5]dec-8-ylamine
- 1,4-Dioxaspiro<4.5>dec-8-ylamin
- 4-aminocyclohexanone ethylene ketal
- 8-Amino-1,4-dioxaspiro[4,5]decane
- 1,4-Dioxa-spiro[4.5]dec-8-ylamine
- KDAFVGCPLFJMHY-UHFFFAOYSA-N
- KM3438
- SBB087219
- 1,4-Dioxaspiro[4.5]decane-8-amine
- TRA0086786
- AB18565
- SY017242
- (1,4-dioxa-spiro[4.5]dec-8-yl)amine
- (1,4-Dioxa-spiro[4.5]dec-8-yl)-amine
- V9885
- CS
- (1,4-Dioxaspiro[4.5]dec-8-yl)amine
- (1,4-Dioxaspiro[4.5]decan-8-yl)amine
- 1,4-Dioxa-spiro[4.5]dec-8-ylamine, AldrichCPR
- EN300-42959
- CS-0040044
- SCHEMBL372402
- 8-Amino-1 pound not4-dioxaspiro[4 pound not5]decane
- Z239627340
- DTXSID60562412
- BS-13430
- 1,4-Dioxa-spiro[4 middot 5]dec-8-ylamine
- AKOS000142555
- DB-080458
- MFCD04114556
- 97096-16-7
-
- MDL: MFCD04114556
- インチ: 1S/C8H15NO2/c9-7-1-3-8(4-2-7)10-5-6-11-8/h7H,1-6,9H2
- InChIKey: KDAFVGCPLFJMHY-UHFFFAOYSA-N
- ほほえんだ: O1C2(CCC(N)CC2)OCC1
計算された属性
- せいみつぶんしりょう: 157.11000
- どういたいしつりょう: 157.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 133
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 44.5
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 0
じっけんとくせい
- 密度みつど: 1.11
- ふってん: 247℃ at 760 mmHg
- フラッシュポイント: 111.1℃
- 屈折率: 1.509
- PSA: 44.48000
- LogP: 1.33110
1,4-Dioxaspiro[4.5]decan-8-amine 税関データ
- 税関コード:2932999099
- 税関データ:
中国税関コード:
2932999099概要:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
1,4-Dioxaspiro[4.5]decan-8-amine 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC13545-25g |
1,4-dioxaspiro[4.5]decan-8-amine |
97096-16-7 | 95% | 25g |
$670 | 2023-09-07 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D853373-5g |
8-Amino-1,4-dioxaspiro[4,5]decane |
97096-16-7 | 97% | 5g |
¥1,752.30 | 2022-01-11 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A81540-250mg |
1,4-dioxaspiro[4.5]decan-8-amine |
97096-16-7 | 97% | 250mg |
¥569.0 | 2024-07-15 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A81540-5g |
1,4-dioxaspiro[4.5]decan-8-amine |
97096-16-7 | 97% | 5g |
¥3349.0 | 2024-07-15 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A81540-10g |
1,4-dioxaspiro[4.5]decan-8-amine |
97096-16-7 | 97% | 10g |
¥5849.0 | 2023-09-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A81540-25g |
1,4-dioxaspiro[4.5]decan-8-amine |
97096-16-7 | 97% | 25g |
¥13169.0 | 2023-09-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A81540-1g |
1,4-dioxaspiro[4.5]decan-8-amine |
97096-16-7 | 97% | 1g |
¥1249.0 | 2024-07-15 | |
| TRC | D462580-25mg |
1,4-Dioxa-spiro[4.5]dec-8-ylamine |
97096-16-7 | 25mg |
$64.00 | 2023-05-18 | ||
| TRC | D462580-50mg |
1,4-Dioxa-spiro[4.5]dec-8-ylamine |
97096-16-7 | 50mg |
$75.00 | 2023-05-18 | ||
| TRC | D462580-100mg |
1,4-Dioxa-spiro[4.5]dec-8-ylamine |
97096-16-7 | 100mg |
$87.00 | 2023-05-18 |
1,4-Dioxaspiro[4.5]decan-8-amine 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Acetic acid , Hydrogen Catalysts: Palladium Solvents: Methanol ; 2 min, rt; 24 h, rt
リファレンス
合成方法 2
はんのうじょうけん
1.1 Catalysts: Nickel Solvents: Ethanol
1.2 Reagents: Hydrogen
1.2 Reagents: Hydrogen
リファレンス
- Imidazole compounds useful as cytokine inhibitors., United States, , ,
合成方法 3
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ; 4 h, 50 psi, rt
リファレンス
- Preparation of novel cycloalkyl substituted imidazoles for treating cytokine mediated diseases, World Intellectual Property Organization, , ,
合成方法 4
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ; 4 h, 50 psi, rt
リファレンス
- Preparation of imidazoles as cytokine inhibitors, United States, , ,
合成方法 5
はんのうじょうけん
1.1 Reagents: Titanium isopropoxide , Ammonia Solvents: Ethanol ; 6 h, rt
1.2 Reagents: Sodium borohydride ; 3 h, rt
1.3 Reagents: Ammonium hydroxide Solvents: Water
1.2 Reagents: Sodium borohydride ; 3 h, rt
1.3 Reagents: Ammonium hydroxide Solvents: Water
リファレンス
- Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines, Tetrahedron, 2004, 60(7), 1463-1471
合成方法 6
はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: 1-Propanol
リファレンス
- Stereoselective synthesis of the substituted morphan framework starting with 4-acetamidocyclohexanone, Liebigs Annalen der Chemie, 1990, (8), 781-7
合成方法 7
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ; 15 h, rt
リファレンス
- Enantioselective Desymmetrization of Prochiral Cyclohexanones by Organocatalytic Intramolecular Michael Additions to α,β-Unsaturated Esters, Angewandte Chemie, 2015, 54(16), 4899-4903
合成方法 8
はんのうじょうけん
1.1 Reagents: Ammonia Solvents: Methanol ; 8 h, 0 - 10 °C
1.2 Reagents: Sodium borohydride ; 0 - 10 °C; 1 h, rt
1.2 Reagents: Sodium borohydride ; 0 - 10 °C; 1 h, rt
リファレンス
- Preparation of morpholinylcyclohexylthiadiazatricyclododecatetraeneamine derivatives and analogs for use CDK8 inhibitors, World Intellectual Property Organization, , ,
合成方法 9
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 4 d, rt
リファレンス
- Preparation of N-(2-acylaminobenzyl or 2-acylaminoheterocyclylmethyl)thiophene-2-carboxamide derivatives as antithrombotics, Japan, , ,
合成方法 10
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ; 24 h, 50 psi, rt
リファレンス
- Preparation of imidazo[1,2-b]pyridazine, pyrazolo[1,5-a]pyrimidine, and [1,2,4]triazolo[4,3-a]pyridine derivatives as protein kinase inhibitors, World Intellectual Property Organization, , ,
合成方法 11
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ; 20 h, rt
リファレンス
- Preparation of N-heterocycle derivatives as modulators of chemokine receptor activity, World Intellectual Property Organization, , ,
合成方法 12
はんのうじょうけん
1.1 Reagents: Ammonium formate Catalysts: 2628235-42-5 Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 18 h, 50 °C
リファレンス
- Air Stable Iridium Catalysts for Direct Reductive Amination of Ketones, Chemistry - A European Journal, 2021, 27(19), 5919-5922
合成方法 13
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ; overnight, rt
リファレンス
- Preparation of amino(aroyl or heteroaroyl)pyridinones, particularly amino acid derivatives of pyridin-2-ones, as inhibitors of p38 MAP kinase useful for treating inflammatory and autoimmune diseases, World Intellectual Property Organization, , ,
合成方法 14
はんのうじょうけん
1.1 Reagents: Sodium bicarbonate , Hydroxyamine hydrochloride Solvents: Water ; rt; 1 h, rt
1.2 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ; 4 h, 50 psi, rt
1.2 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ; 4 h, 50 psi, rt
リファレンス
- Preparation of substituted imidazoles as cytokine inhibitors, United States, , ,
合成方法 15
はんのうじょうけん
1.1 Reagents: Ammonia Catalysts: Triruthenium dodecacarbonyl , 2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole Solvents: 2-Methyl-2-butanol ; 20 h, 6 bar, 140 °C
リファレンス
- An Efficient and General Synthesis of Primary Amines by Ruthenium-Catalyzed Amination of Secondary Alcohols with Ammonia, Angewandte Chemie, 2010, 49(44), 8126-8129
合成方法 16
はんのうじょうけん
1.1 Reagents: Ammonia Solvents: Water ; 8 h, 0 - 10 °C
1.2 Reagents: Sodium borohydride ; 0 - 10 °C; 1 h, rt
1.2 Reagents: Sodium borohydride ; 0 - 10 °C; 1 h, rt
リファレンス
- Preparation of substituted 6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidines and analogs as IRAK inhibitors, World Intellectual Property Organization, , ,
合成方法 17
はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 25 - 30 °C; 30 °C → reflux; 3 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ; 5 - 10 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 5 - 10 °C
リファレンス
- N,N-Dimethyl-[9-(arylsulfonyl)-2,3,4,9-tetrahydro-1H-carbazol-3-yl]amines as novel, potent and selective 5-HT6 receptor antagonists, Bioorganic & Medicinal Chemistry Letters, 2012, 22(22), 6980-6985
合成方法 18
はんのうじょうけん
1.1 Reagents: Hydrogen , Ammonia Catalysts: Palladium Solvents: Methanol ; 5 h, rt
リファレンス
- Pyrazolopyrimidines as TYK2 inhibitors and their preparation, World Intellectual Property Organization, , ,
合成方法 19
はんのうじょうけん
1.1 Reagents: Hydrogen , Ammonia Catalysts: Palladium Solvents: Methanol , Water ; 16 h, 4 bar, rt
リファレンス
- Preparation of cycloalkylidene carboxylic acids and derivatives as BTK inhibitors, World Intellectual Property Organization, , ,
1,4-Dioxaspiro[4.5]decan-8-amine Raw materials
- 1,4-Dioxaspiro[4.5]decan-8-one
- N,N-Dibenzyl-1,4-dioxaspiro[4.5]decan-8-amine
- N-{1,4-dioxaspiro4.5decan-8-ylidene}hydroxylamine
- 1,4-Dioxaspiro[4.5]decan-8-ol
- 1,4-Dioxaspiro[4.5]decan-8-amine,N-(phenylmethyl)-
- N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine
1,4-Dioxaspiro[4.5]decan-8-amine Preparation Products
1,4-Dioxaspiro[4.5]decan-8-amine サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:97096-16-7)1,4-Dioxaspiro[4.5]decan-8-amine
注文番号:A845682
在庫ステータス:in Stock
はかる:25g/10g/5g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 07:06
価格 ($):711.0/374.0/212.0
Email:sales@amadischem.com
1,4-Dioxaspiro[4.5]decan-8-amine 関連文献
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
2. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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推奨される供給者
Amadis Chemical Company Limited
(CAS:97096-16-7)1,4-Dioxaspiro[4.5]decan-8-amine
清らかである:99%/99%/99%
はかる:25g/10g/5g
価格 ($):711.0/374.0/212.0